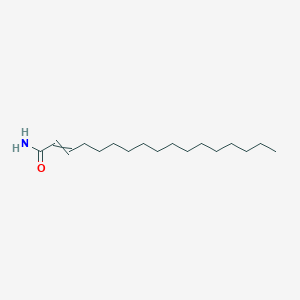

Heptadec-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141752-52-5 |

|---|---|

Molecular Formula |

C17H33NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

heptadec-2-enamide |

InChI |

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H2,18,19) |

InChI Key |

RSMKZDLGPGBIOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(=O)N |

Origin of Product |

United States |

Natural Occurrence and Biological Context of Heptadec 2 Enamide

Discovery and Isolation from Biological Sources

The identification of Heptadec-2-enamide is a relatively recent discovery in the field of natural product chemistry, with significant findings emerging from studies on marine algae.

Presence in Fucus vesiculosus Extracts and Associated Biota

This compound has been notably identified in aqueous extracts of the brown alga, Fucus vesiculosus. nih.govpreprints.orgpreprints.orgresearchgate.net This seaweed, commonly known as bladderwrack, is found in the intertidal zones of the North Sea, the western Baltic Sea, and the Atlantic and Pacific Oceans. In a 2024 study by André et al., untargeted metabolomic analysis using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) of a purified aqueous extract of Fucus vesiculosus revealed the presence of this compound. nih.govresearchgate.net The study aimed to understand the effects of the seaweed extract on differentiated Caco-2 cells, a model for the human intestinal barrier. nih.govpreprints.orgresearchgate.net The identification of this compound was part of a broader analysis of the extract's impact on cellular metabolites. nih.govpreprints.org

The following table details the analytical findings for this compound from the study on Fucus vesiculosus extract-treated Caco-2 cells.

| Parameter | Value | Reference |

| Retention Time (min) | 17.54 | researchgate.net |

| [M-H] m/z | 268.2636 | researchgate.net |

| Molecular Formula | C17H33NO | researchgate.net |

| Δ m/z (Da) | 0.0001 | researchgate.net |

| p-Value | 1.24 x 10⁻³ | researchgate.net |

| Fold Change (Extract/Control) | 1.91 | researchgate.net |

Co-occurrence with Other Fatty Acid Amides in Marine Algae

In the same studies that identified this compound in Fucus vesiculosus, several other fatty acid amides were also detected, indicating a co-occurrence of these types of lipids within this marine alga. nih.govpreprints.orgpreprints.org The analysis of the extract-treated Caco-2 cells showed an increased expression of a group of fatty acid amides. nih.govpreprints.org This suggests a shared biosynthetic pathway or functional role for these compounds within the organism or in its interaction with other biological systems.

The fatty acid amides found to co-occur with this compound in the Fucus vesiculosus extract include:

(Z)-2-ketoctadec-9-enamide

Linoleic acid hydroxamate

Palmitoleoyl ethanolamide

Myristamide

Linoleamide

Dodecanamide

This co-occurrence is significant as fatty acid amides are a diverse class of bioactive lipids with various physiological roles. nih.govpreprints.org A previous study on HepG2 cells also showed that the Fucus vesiculosus extract led to a significant increase in the expression of different fatty acid amides. nih.govpreprints.org

Comparative Analysis of this compound in Different Biological Matrices

Based on the available scientific literature, the documented natural occurrence of this compound is currently limited to the brown alga Fucus vesiculosus. While the compound has been identified in extracts from this marine source, there is a lack of published data detailing its presence or abundance in other algae, terrestrial plants, or animal tissues.

For a broader context, it is important to note that the class of fatty acid amides is widespread in nature. nih.govpreprints.org Different fatty acid amides have been isolated from various marine organisms, including other algae, marine grasses, and cyanobacteria. For instance, hexadecanamide (B162939) and octadecanamide (B89706) have been found in the marine grass Zostera marina, while (Z)-9-octadecenamide is a major component in the freshwater green alga Rhizoclonium hieroglyphicum. However, a direct comparative analysis of this compound across these or other biological matrices is not yet available in scientific research. Future metabolomic studies across a wider range of organisms will be necessary to determine the broader distribution of this specific fatty acid amide.

Biosynthetic Pathways and Metabolic Origins of Heptadec 2 Enamide

Hypothesized Biosynthetic Precursors and Enzymatic Transformations

The direct precursor to Heptadec-2-enamide is presumed to be a C17:1 fatty acid, specifically heptadecenoic acid. The initial and crucial step in its biosynthesis is the activation of this fatty acid into its coenzyme A (CoA) thioester, heptadecenoyl-CoA. This activation is a common prerequisite for the involvement of fatty acids in various metabolic pathways.

Following the formation of heptadecenoyl-CoA, two primary enzymatic pathways are hypothesized for the formation of the amide group:

The N-Acylglycine Intermediate Pathway: This is considered a significant and well-supported pathway for the biosynthesis of PFAMs like oleamide. nih.govusf.edu In this route, heptadecenoyl-CoA is first conjugated with the amino acid glycine (B1666218) to form N-heptadecenoyl-glycine. This reaction is catalyzed by a specific glycine N-acyltransferase-like (GLYATL) enzyme. nih.gov Subsequently, the N-acylglycine intermediate undergoes oxidative cleavage, a reaction catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). uniprot.orguniprot.orgwikipedia.org PAM contains two catalytic domains:

Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the glycine residue. uniprot.orgwikipedia.org

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain cleaves the N-Cα bond, resulting in the formation of the primary fatty acid amide (this compound) and glyoxylate. uniprot.orgwikipedia.org

Direct Ammonolysis of Acyl-CoA: An alternative, more direct pathway involves the ammonolysis of the fatty acyl-CoA thioester. nih.gov In this proposed mechanism, heptadecenoyl-CoA would directly react with ammonia (B1221849) to form this compound. While the enzyme Fatty Acid Amide Hydrolase (FAAH) has been shown to catalyze the reverse reaction (amide hydrolysis), its role in biosynthesis is considered less likely under physiological conditions due to a high pH optimum and a high Michaelis constant (K_M) for ammonia. nih.gov The existence of a specific "fatty acid amide synthase" has been proposed but remains to be fully characterized. ontosight.ai

Table 1: Hypothesized Biosynthetic Pathways for this compound

| Pathway | Key Precursors | Key Enzymes | Intermediate(s) | Final Product |

| N-Acylglycine Intermediate Pathway | Heptadecenoic acid, Glycine, ATP, CoA | Acyl-CoA Synthetase, Glycine N-acyltransferase-like (GLYATL) enzyme, Peptidylglycine α-amidating monooxygenase (PAM) | Heptadecenoyl-CoA, N-Heptadecenoyl-glycine | This compound |

| Direct Ammonolysis Pathway | Heptadecenoic acid, Ammonia, ATP, CoA | Acyl-CoA Synthetase, Putative Fatty Acid Amide Synthase | Heptadecenoyl-CoA | This compound |

Metabolic Pathways Implicated in Fatty Acid Amide Formation

The formation of this compound is intrinsically linked to the broader metabolic network of fatty acid amides. The key enzymatic players in these pathways have been identified through studies on more abundant PFAMs.

Acyl-CoA Synthetases (ACS): These enzymes are responsible for the initial activation of fatty acids. Different ACS isoforms exhibit preferences for fatty acids of varying chain lengths and degrees of saturation. The specific ACS involved in the activation of heptadecenoic acid has not been identified.

Glycine N-acyltransferase-like 3 (GLYATL3): Research has identified GLYATL3 as an enzyme responsible for the synthesis of long-chain N-acylglycines. nih.govlvhn.org Knockdown of GLYATL3 in cell models resulted in decreased levels of both N-acylglycines and their corresponding PFAMs, providing strong evidence for its role in this biosynthetic pathway. nih.govlvhn.org It is plausible that GLYATL3 or a related enzyme is responsible for the formation of N-heptadecenoyl-glycine.

Fatty Acid Amide Hydrolase (FAAH): While primarily a catabolic enzyme that degrades PFAMs, its potential biosynthetic role through a reverse hydrolysis reaction has been considered. nih.gov However, the unfavorable reaction conditions in a physiological context make this a less probable primary route for synthesis. nih.gov FAAH is known to hydrolyze a variety of fatty acid amides, and its activity would influence the net cellular concentration of this compound. pnas.orgebi.ac.uk

An alternative, albeit more complex, route to N-acylglycines involves the sequential oxidation of N-acylethanolamines (NAEs). nih.gov In this scenario, a corresponding N-heptadecenoyl-ethanolamine would be oxidized first by an alcohol dehydrogenase and then by an aldehyde dehydrogenase to yield N-heptadecenoyl-glycine.

Table 2: Key Enzymes in Primary Fatty Acid Amide Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |

| Acyl-CoA Synthetase (ACS) | Fatty acid activation | Fatty acid, ATP, CoA | Fatty acyl-CoA, AMP, PPi | Endoplasmic reticulum, Mitochondria |

| Glycine N-acyltransferase-like 3 (GLYATL3) | N-acylglycine synthesis | Fatty acyl-CoA, Glycine | N-acylglycine, CoA | Not definitively established |

| Peptidylglycine α-amidating monooxygenase (PAM) | Oxidative cleavage of N-acylglycine | N-acylglycine, O₂, Ascorbate | Primary fatty acid amide, Glyoxylate | Secretory granules, Golgi apparatus |

| Fatty Acid Amide Hydrolase (FAAH) | Degradation of primary fatty acid amides | Primary fatty acid amide, H₂O | Fatty acid, Ammonia | Endoplasmic reticulum |

Regulation of this compound Biosynthesis in Producing Organisms

Enzyme Expression: The expression of the key biosynthetic enzymes, GLYATL3 and PAM, is a primary regulatory point. For instance, the expression of PAM has been shown to be inducible in certain cell lines, suggesting that its levels can be modulated by cellular signals and environmental cues. usf.edu

Substrate Availability: The concentration of precursors, namely heptadecenoic acid, glycine, and ammonia, will directly influence the rate of biosynthesis. The availability of the fatty acid precursor can be regulated by both dietary intake and endogenous fatty acid synthesis and metabolism.

Enzyme Activity and Substrate Specificity: The catalytic efficiency and substrate preference of the involved enzymes are critical. The specificity of GLYATL enzymes for different fatty acyl-CoAs and the ability of PAM to process the resulting N-acylglycine will determine the relative production levels of different PFAMs.

Catabolic Regulation: The rate of degradation by FAAH plays a crucial role in determining the steady-state levels of this compound. taylorandfrancis.com Inhibition of FAAH activity has been shown to increase the cellular concentrations of various fatty acid amides. taylorandfrancis.com Therefore, the regulation of FAAH expression and activity is a key factor in controlling the signaling longevity of these molecules.

The interplay between the biosynthetic and degradative pathways ultimately dictates the cellular and tissue concentrations of this compound, allowing for precise control over its potential signaling functions.

Academic Synthetic Methodologies for Heptadec 2 Enamide and Its Derivatives

Strategies for De Novo Chemical Synthesis of Enamide Structures

De novo synthesis provides fundamental and flexible routes to complex molecules from simpler starting materials. For enamides, these strategies center on constructing the characteristic N-acyl-vinyl group.

Enamides are powerful synthons in cyclization reactions, enabling the construction of various nitrogen-containing heterocyclic structures, which are core motifs in many natural alkaloids. organic-chemistry.orgrsc.org Although Heptadec-2-enamide is an acyclic molecule, the principles of enamide reactivity in cyclizations underscore their synthetic utility. These reactions typically exploit the dual nucleophilic and electrophilic nature of the enamide moiety. organic-chemistry.org For instance, upon protonation or alkylation, an enamide can form an iminium intermediate that acts as an electrophile, participating in tandem reactions to build fused and bridged ring systems. organic-chemistry.org

Pathways such as aza-Prins cyclizations, where a protonated enamide is intercepted by an alkene or alkyne, have been effectively used in the total synthesis of natural products. rsc.org Other significant strategies include enamide-alkyne cycloisomerization and various [n+m] cycloaddition reactions. organic-chemistry.orgrsc.org A notable example is the palladium-catalyzed cyclization between enamides and alkynes, which serves as a general method for preparing multi-substituted pyrroles using molecular oxygen as the oxidant. researchgate.net These methods highlight the controlled reactivity of the enamide functional group, a key consideration in the synthesis of any enamide-containing target.

Enamides are recognized as exceptionally versatile building blocks in organic synthesis, offering a balance between stability and reactivity that makes them superior to the more hydrolysis-prone enamines. researchgate.netacs.org Their utility is demonstrated in a wide array of transformations, including asymmetric hydrogenations, cycloadditions, and C-H functionalization reactions. acs.org The ambiphilic character of the enamide double bond allows for a multitude of synthetic transformations. acs.org

The application of enamides in total synthesis is extensive. dicp.ac.cn For example, a cascade reaction involving an enamide-benzyne [2+2] cycloaddition was a key step in the total syntheses of the alkaloids (±)-chelidonine and (±)-norchelidonine. researchgate.net This underscores the power of enamides to efficiently assemble complex molecular architectures. researchgate.net Furthermore, chiral enamides can be synthesized and used to create complex, trifluoromethylated chiral structures, showcasing their role in accessing molecules with specific stereochemistry. organic-chemistry.org The development of methods for direct functionalization at the β-carbon of enamides further expands their utility, allowing for the decoration of cyclic amine fragments. nih.gov This adaptability makes the enamide group a strategic choice for synthetic chemists aiming to build complex nitrogenous compounds. researchgate.netacs.org

The formation of the amide bond is a foundational step in many enamide syntheses. The most common methods involve the nucleophilic acyl substitution reaction between a carboxylic acid and an amine. unimi.it To synthesize the precursor for this compound, one would typically start with heptadecanoic acid (or a derivative) and ammonia (B1221849) or a protected amine. However, the direct reaction is often inefficient due to the low electrophilicity of the carboxylic acid and the basicity of the amine.

To overcome this, two main approaches are used:

Electrophilic Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive derivative, such as an acyl chloride or anhydride (B1165640). masterorganicchemistry.com Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. The resulting acyl halide readily reacts with an amine nucleophile to form the amide bond under mild conditions. masterorganicchemistry.com Alternatively, dehydrating coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation from a carboxylic acid and an amine at neutral pH, a method crucial for sensitive substrates. masterorganicchemistry.com

Electrophilic Activation of the Amide : In an alternative strategy, the amide itself can be activated. While amides are generally poor electrophiles, treatment with powerful electrophilic reagents like triflic anhydride (Tf₂O) can activate the amide carbonyl towards nucleophilic attack. rsc.orgnih.gov This "amide activation" strategy has been widely used to synthesize a variety of functional groups and heterocyclic structures from otherwise unreactive amide precursors. rsc.org This approach allows for chemoselective transformations, as the activated amide can react with various nucleophiles. nih.gov

Table 1: Selected Reagents for Amide Bond Formation

| Method | Activating Reagent | Precursors | Key Features |

| Acyl Halide Method | Thionyl chloride (SOCl₂), Oxalyl chloride | Carboxylic Acid + Amine | Forms a highly reactive intermediate; widely applicable. masterorganicchemistry.com |

| Coupling Reagent Method | DCC, EDC | Carboxylic Acid + Amine | Mild, neutral pH conditions; suitable for sensitive molecules. masterorganicchemistry.com |

| Amide Activation | Triflic Anhydride (Tf₂O) | Amide + Nucleophile | Activates a stable amide for further reaction; highly chemoselective. rsc.orgnih.gov |

Advanced Enamide Synthesis Techniques

Modern synthetic chemistry has produced highly efficient and selective methods for creating the enamide double bond, often relying on transition metal catalysis or other advanced reactive intermediates.

Transition metal catalysis offers powerful and selective routes to enamides, often by the hydroamidation of alkynes. To synthesize this compound via this route, one could envision starting with an alkyne such as 1-heptyne.

Nickel-Hydride (NiH) Catalysis : NiH-catalyzed hydroamidation of alkynes has emerged as a robust method for producing enamides. dicp.ac.cn This strategy can provide convenient access to secondary enamides with either (E)-anti-Markovnikov or Markovnikov selectivity. organic-chemistry.org The reaction is effective for both terminal and internal alkynes and shows good tolerance for various functional groups. organic-chemistry.org Dioxazolones are often used as the electrophilic aminating source in these transformations. dicp.ac.cnorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through a regioselective syn-hydronickelation, followed by isomerization and nitrenoid transfer. acs.org This methodology has been successfully applied to the enantioselective synthesis of vicinal diamines and β-amino amides from alkenyl amides. rsc.org

Palladium Catalysis : Palladium catalysts are widely employed for enamide synthesis. One strategy involves the hydroamidation of electron-deficient terminal alkynes, which stereoselectively produces Z-enamides. organic-chemistry.org This selectivity is attributed to intramolecular hydrogen bonding in the vinyl-palladium intermediate. organic-chemistry.org Another powerful palladium-catalyzed method is the coupling of amides with enol triflates or tosylates, which proceeds in high yields without requiring an activating group on the enol partner. organic-chemistry.org Furthermore, palladium-catalyzed oxidative amidation allows for the cross-coupling of amides with electron-deficient olefins like acrylates, providing access to thermodynamically disfavored Z-isomers for primary amides. researchgate.netacs.org

Table 2: Comparison of Transition Metal-Catalyzed Enamidation Methods

| Catalyst System | Substrates | Product Selectivity | Key Advantages |

| NiH / Dioxazolone | Terminal & Internal Alkynes | (E)-anti-Markovnikov or Markovnikov | Broad substrate scope, good functional group tolerance. organic-chemistry.org |

| Pd(OAc)₂ / TFA | Electron-Deficient Terminal Alkynes + Primary Amides | Z-enamides | High stereoselectivity for less stable isomer. organic-chemistry.org |

| Pd₂(dba)₃ / Biphenyl Ligands | Enol Triflates/Tosylates + Amides/Carbamates | Not specified | High yields, broad scope, no activating group needed on enol. organic-chemistry.org |

| Pd(OAc)₂ / p-TsOH | Acrylates + Primary/Secondary Amides | Z-isomers (primary amides), E-isomers (secondary amides) | Copper-free, proceeds at room temperature in air. researchgate.netacs.org |

An emerging, environmentally friendly approach to enamide synthesis involves catalyst-free nitrene transfer. A notable example is the reaction between stilbenes (1,2-diphenylethenes) and iminoiodinanes, which provides an efficient route to 2,2-diaryl enamides under mild conditions. researchgate.netresearchgate.net Mechanistic studies suggest the reaction proceeds via a nitrene transfer to form an aziridine (B145994) intermediate, followed by a Lewis acid-assisted ring-opening and rearrangement. researchgate.net

While this specific example involves aryl-substituted olefins, the underlying principle of nitrene transfer represents a promising avenue for enamide synthesis that avoids potentially toxic or expensive metal catalysts. researchgate.net Other catalyst-free reactions involving enamides include tandem aza-Mannich/cyclization/aromatization processes, demonstrating that complex transformations can be achieved without a catalyst under the right conditions. rsc.org

Synthesis of Pseudo-peptide Enamides as Analogues

The synthesis of pseudo-peptide enamides, which serve as structural analogues to simple enamides like this compound, provides access to a class of molecules with significant biological relevance. nih.govresearchgate.net These synthetic routes often aim to mimic or alter the properties of natural peptides by incorporating the enamide functionality.

One prominent method involves the use of bisazlactones as key intermediates. nih.govresearchgate.net These are prepared through the Erlenmeyer-Plöchl reaction. The resulting bisazlactones react efficiently with primary and secondary amines to yield novel pseudo-peptides that contain enamide groups. nih.gov This methodology has been successful in producing a library of pseudo-peptide enamides in high yields. researchgate.net

Another established strategy for creating peptide enamides is through an oxidative decarboxylation-elimination process starting from C-terminal peptides. bu.edu This approach is considered biomimetic, as it resembles enzymatic post-translational modifications. bu.edu The process typically involves treating a C-terminal peptide with lead tetraacetate to form an N,O-acetal, which is then eliminated to produce the enamide. This method has been applied to the synthesis of cytotoxic indole-enamide natural products. bu.edu

Furthermore, multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are widely recognized for their efficiency in synthesizing pseudo-peptides. researchgate.net While traditional Ugi products can lack conformational rigidity, modifications like the Joullié-Ugi three-component reaction (JU-3CR) using cyclic imines can overcome this limitation. researchgate.net Researchers have also developed consecutive multicomponent reactions to create complex pseudo-peptides bearing various functional groups in a single molecular structure. researchgate.net Solution-phase synthesis, employing fragment condensation with reagents like DCC/HOPfp, has also been used to create short-chain pseudo-peptide amides. nih.gov

Stereochemical Control in this compound Synthesis

The geometry of the carbon-carbon double bond and the potential for chirality are central challenges in the synthesis of this compound and its derivatives. Significant research has been dedicated to developing methods that provide precise stereochemical control.

Considerations for E/Z Isomerism in Alkenyl Amides

Controlling the E/Z configuration of the double bond in alkenyl amides is crucial as the isomerism significantly impacts the molecule's shape and biological activity. Several synthetic strategies have been developed to selectively produce either the E or Z isomer.

A Peterson reaction manifold offers a reliable method for the stereoselective synthesis of enamides from vinylsilanes. organic-chemistry.org This sequence, involving epoxidation, nucleophilic ring opening, reduction, and a final N-acylation/Peterson elimination, allows for predictable control over the double bond's stereochemistry. organic-chemistry.org

Catalysis provides a powerful tool for directing isomerism. Gold(I)-catalyzed tandem reactions of primary amides with propargyl aldehydes allow for stereochemical control simply by altering the solvent and adding a catalytic amount of acid. nih.gov Similarly, palladium-catalyzed aminocarbonylations of 1-fluoro-2,2-diiodovinylarenes can selectively produce either (Z)- or (E)-β-fluoro-α,β-unsaturated amides by choosing the appropriate catalyst and base combination. organic-chemistry.org For instance, using {Pd(allyl)Cl}2 as a catalyst with DBU as a base in DMF favors the (Z)-isomer, while adding a Xantphos ligand and using Et3N as the base in 1,4-dioxane (B91453) leads to the (E)-isomer. organic-chemistry.org

Photocatalysis has also emerged as a method to control E/Z selectivity. The structure and steric volume of the photocatalyst can influence whether electron or energy transfer processes dominate, thereby controlling the isomerization of the resulting alkene. rsc.org This allows for the selective synthesis of either E- or Z-olefins. rsc.org

The intrinsic reactivity of the molecule can also be exploited. Studies on the intramolecular ene reaction of (E)- and (Z)-2-alkenyl amides have shown that at elevated temperatures, (Z)-alkenyl amides transform into cis-substituted products, while (E)-amides yield a mixture of cis- and trans-substituted products. cdnsciencepub.com Furthermore, hydrogen bonding has been identified as a crucial factor in achieving stereospecificity, with studies showing that reactions between α-amino ketones and alkynyl esters can yield Z-enamides with high specificity. rsc.org

Asymmetric Synthesis Approaches for Chiral Enamide Derivatives

When the enamide derivative contains a stereocenter, asymmetric synthesis is required to produce a single enantiomer. The catalytic asymmetric hydrogenation of prochiral enamides is one of the most extensively studied and effective methods for creating chiral amines and their derivatives. researchgate.netacs.org

Transition-metal catalysis is at the forefront of this field. Chiral phosphine (B1218219) ligands, when complexed with metals like rhodium, ruthenium, and iridium, have demonstrated high efficacy in the asymmetric hydrogenation of enamides. researchgate.netresearchgate.net The development of new catalytic systems continues to expand the scope of these reactions to include various classes of enamides, such as trisubstituted and tetrasubstituted ones. researchgate.net Nickel and cobalt catalysts have also been developed for these transformations. researchgate.net The design of modular chiral ligands, including phosphoramidites, allows for the fine-tuning of catalyst properties to achieve high activity and efficiency. acs.orgresearchgate.net

Organocatalysis offers a metal-free alternative for asymmetric synthesis. rsc.org For example, chiral phosphoramide (B1221513) can catalyze the asymmetric reaction of indol-2-yl carbinols with enamides to produce chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.org Enamide cyclizations, which can proceed through pathways like aza-Prins cyclizations, represent another powerful strategy. beilstein-journals.org These reactions can be initiated by protonating the enamide to form an iminium ion, which is then captured by a nucleophile to construct complex, chiral N-heterocyclic systems found in many natural products. beilstein-journals.org

Mechanistic Biological Activity Studies of Heptadec 2 Enamide

Cellular Responses to Heptadec-2-enamide Exposure

In vitro models using human cell lines have been instrumental in exploring the cellular effects of substances that lead to an increased expression of this compound. These studies highlight how different cell types respond to such stimuli and reveal varying degrees of sensitivity.

Studies utilizing a purified aqueous extract from the brown algae Fucus vesiculosus have demonstrated a notable impact on both human colorectal adenocarcinoma (Caco-2) cells and human liver cancer (HepG2) cells. preprints.orgnih.gov Untargeted metabolomic analysis of Caco-2 cells exposed to this extract revealed an increased expression of several fatty acid amides, including this compound. preprints.orgnih.govresearchgate.net These cells are a widely used model for the intestinal barrier, and their response suggests a potential role for these compounds in intestinal cell metabolism. nih.gov

A prior metabolomic study on HepG2 cells using the same extract also showed a significant increase in the expression of various fatty acid amides. preprints.orgresearchgate.net This indicates that the upregulation of compounds like this compound is not cell-type-specific and may play a role in both intestinal and hepatic cell lines. preprints.orgresearchgate.net The primary observation in these studies is the change in the cellular metabolome, specifically the elevation of a profile of fatty acid amides, in response to the extract.

Table 1: Fatty Acid Amides with Increased Expression in Caco-2 Cells Exposed to Fucus vesiculosus Extract

| Compound Name | Chemical Formula |

|---|---|

| This compound | C17H33NO |

| 2-ketoctadec-9-enamide | C18H33NO2 |

| Linoleic acid hydroxamate | C18H33NO2 |

| Palmitoleoyl ethanolamide | C18H35NO2 |

| Myristamide | C14H29NO |

| Linoleamide | C18H33NO |

| Dodecanamide | C12H25NO |

Source: preprints.orgnih.govresearchgate.net

A notable finding from these in vitro studies is the differential resistance and responsiveness of Caco-2 and HepG2 cells to the Fucus vesiculosus extract. Caco-2 cells have been observed to be more resistant to the effects of the extract compared to HepG2 cells. preprints.orgpreprints.org

For instance, in the presence of a 0.4 mg/mL concentration of the extract, differentiated Caco-2 cells maintained approximately 100% viability. preprints.orgpreprints.org In contrast, HepG2 cells under the same conditions exhibited only 60% viability. preprints.orgpreprints.org This suggests that the cellular environment and the specific characteristics of intestinal versus liver cells play a significant role in their response to external stimuli that modulate the levels of fatty acid amides like this compound. preprints.org The changes in the expression of these lipid compounds in Caco-2 cells were observed to be less pronounced than the effects previously reported in HepG2 cells, which aligns with the higher resistance of the Caco-2 cell line. nih.gov

Table 2: Comparative Cell Viability in Response to Fucus vesiculosus Extract (0.4 mg/mL)

| Cell Line | Approximate Viability |

|---|---|

| Differentiated Caco-2 | ~100% |

| HepG2 | ~60% |

Source: preprints.orgpreprints.org

Molecular Mechanisms of Action

The increased expression of this compound and other fatty acid amides in response to the Fucus vesiculosus extract is linked to several key molecular mechanisms, primarily related to lipid metabolism and cholesterol regulation.

The research into the Fucus vesiculosus extract was fundamentally aimed at understanding its effects on lipid metabolism. nih.gov The observed increase in fatty acid amides, including this compound, within Caco-2 and HepG2 cells points to a direct interaction with lipid metabolic pathways. preprints.orgnih.gov Fatty acid amides are a class of bioactive lipids that are known to be involved in various physiological processes. The upregulation of these compounds suggests a cellular reprogramming of lipid metabolism in response to the extract. preprints.org Furthermore, proteomic analysis of Caco-2 cells exposed to the extract showed an increased expression of FAB1 and NPC1, which are proteins known to be involved in lipid metabolism and transport. nih.gov

A significant aspect of the molecular mechanism of action for the class of compounds that includes this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.netulisboa.pt Fatty acid amides are recognized for their capacity to inhibit this enzyme, which is responsible for the esterification of cholesterol. researchgate.netulisboa.pt By inhibiting ACAT, these compounds can consequently lead to a reduction in intestinal cholesterol absorption. researchgate.netulisboa.pt The increased expression of this compound and other fatty acid amides in both HepG2 and Caco-2 cells is therefore strongly indicative of a potential for ACAT inhibition as a key mechanism of action. researchgate.netulisboa.pt

The overarching goal of the studies on the Fucus vesiculosus extract was to elucidate its role in regulating cholesterol homeostasis at the intestinal level. nih.govpreprints.org The findings suggest that the increased expression of this compound and its fellow fatty acid amides contributes to this regulation. researchgate.netulisboa.pt The inhibition of ACAT is a primary mechanism through which this is achieved, as it directly impacts the processing and absorption of cholesterol in enterocytes. researchgate.net

Furthermore, the proteomic analysis of Caco-2 cells revealed an increased expression of Niemann-Pick C1 (NPC1) protein in cells exposed to the extract. researchgate.net NPC1 is a critical protein involved in the transport of cholesterol out of late endosomes and lysosomes. researchgate.net Its upregulation, in conjunction with the increased levels of ACAT-inhibiting fatty acid amides, suggests a multi-faceted impact on cellular cholesterol trafficking and homeostasis, potentially preventing the accumulation of unesterified cholesterol. researchgate.netulisboa.pt

Influence on Key Protein Expression (e.g., NPC1, FAB1)

Direct experimental data on the effect of isolated this compound on the expression of Niemann-Pick C1 (NPC1) and Fatty Acid Binding Protein 1 (FABP1) is not extensively documented. However, insightful correlations have been drawn from proteomic analyses of intestinal cells treated with complex natural extracts.

In a study involving differentiated Caco-2 cells exposed to a purified aqueous extract from Fucus vesiculosus, a proteomic analysis showed an increased expression of both NPC1 and FABP1. nih.govresearchgate.net Concurrently, a metabolomic analysis of these same cells identified this compound as one of several fatty acid amides that showed a trend of increased expression. nih.govresearchgate.netulisboa.pt

NPC1 is a critical protein for intracellular cholesterol trafficking, responsible for transporting free cholesterol from late endosomes and lysosomes to other cellular compartments like the plasma membrane and endoplasmic reticulum. nih.govulisboa.pt FABP1 is involved in the binding and intracellular transport of long-chain fatty acids and other lipophilic substances. nih.govulisboa.ptnih.gov The concurrent upregulation of these proteins and the increased presence of fatty acid amides like this compound suggests a potential coordinated response in cellular lipid handling and metabolism. nih.govresearchgate.net

| Protein | Observed Effect | Primary Function | Reference |

|---|---|---|---|

| NPC1 (Niemann-Pick C1) | Increased Expression | Intracellular cholesterol transport | nih.govresearchgate.net |

| FABP1 (Fatty Acid Binding Protein 1) | Increased Expression | Intracellular transport of long-chain fatty acids | nih.govresearchgate.net |

Omic Approaches to Elucidate Biological Effects

Untargeted Metabolomics in Response to this compound

Untargeted metabolomics has been instrumental in identifying this compound as a relevant biomolecule. In the aforementioned study on Caco-2 cells treated with a Fucus vesiculosus extract, metabolomic profiling by liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) detected a modest, though not always statistically significant, increase in the levels of this compound among other fatty acid amides. nih.govresearchgate.netpreprints.orgresearchgate.net

This finding indicates that cellular metabolism can be modulated to increase the endogenous presence of this compound in response to external stimuli. Fatty acid amides, as a class, are recognized for their diverse biological activities, including roles in inflammation and cellular signaling. nih.gov The observed increase suggests a potential role for these lipids in the cellular response to the extract's bioactive components. nih.gov A similar increase in fatty acid amides was also noted in a previous study using HepG2 cells. nih.gov

| Metabolite Identified | Fold Change (Extract / Control) | Molecular Formula | Reference |

|---|---|---|---|

| This compound | 1.91 | C17H33NO | researchgate.netulisboa.pt |

| (Z)-2-ketoctadec-9-enamide | 1.778 | C18H33NO2 | ulisboa.pt |

| Linoleic acid hydroxamate | 1.64 | C18H33NO2 | ulisboa.pt |

| Palmitoleoyl ethanolamide | 1.44 | C18H35NO2 | preprints.org |

| Myristamide | 1.43 | C14H29NO | preprints.org |

| Linoleamide | 1.42 | C18H33NO | preprints.org |

| Dodecanamide | 1.40 | C12H25NO | preprints.org |

Proteomic Analysis of Cellular Pathways Affected by this compound

Proteomic analyses provide a crucial link between metabolomic changes and cellular function. In the context of the Fucus vesiculosus study, the proteomic data revealed that the observed increase in fatty acid amides, including this compound, was associated with the upregulation of proteins involved in lipid transport and metabolism, namely NPC1 and FABP1. nih.govresearchgate.netpreprints.org This integrated "multi-omic" approach suggests that an increase in the cellular pool of this compound may be part of a broader cellular reprogramming that affects lipid homeostasis pathways. nih.govresearchgate.net

Investigation of Oxidative Stress Markers (e.g., Glutathione (B108866) Content)

The investigation into oxidative stress markers provides another layer of understanding of this compound's biological context. The same study that identified an increase in this compound also reported a statistically significant decrease in the intracellular content of glutathione (GSH) in the treated Caco-2 cells. researchgate.netpreprints.orgpreprints.org Glutathione is a major endogenous antioxidant, and its depletion is a key indicator of oxidative stress. nih.gov

This finding presents a complex picture, as the broader class of N-acylethanolamines (NAEs), which includes this compound, has often been associated with cytoprotective and anti-inflammatory roles, sometimes acting to counter oxidative stress. mdpi.comnih.govfrontiersin.org For example, some NAEs have been shown to protect cells from damage induced by reactive aldehydes and restore the intracellular oxidant-antioxidant balance. mdpi.com The observation of GSH depletion in the presence of increased this compound and other fatty acid amides in this specific experimental model suggests that their effect on cellular redox state may be highly context-dependent. researchgate.netpreprints.org

Structure-Activity Relationship Studies for Enamide Bioactivity

For amide formation and metabolism, steric and electronic effects of substituents play a critical role. nih.govrsc.org For instance, computational studies on amide bond formation have shown that less bulky reagents are more reactive. rsc.org In the case of fatty acid amides, variations in the alkyl chain can dramatically alter binding affinity to proteins and receptors, thereby modulating their signaling functions. nih.gov These general SAR principles suggest that the specific 17-carbon length and the double bond at the second position of this compound are key determinants of its unique biological interactions and functions, distinguishing it from other related lipids.

Advanced Analytical Methodologies for Heptadec 2 Enamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Heptadec-2-enamide from intricate mixtures and measuring its concentration. The choice of technique depends on the specific research question, the sample matrix, and the required sensitivity and resolution.

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) for Identification and Profiling

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) stands as a premier technique for the sensitive and specific identification of this compound. This method is particularly powerful in untargeted metabolomics studies, where the goal is to identify and profile a wide range of metabolites in a biological sample simultaneously.

The process involves separating chemical compounds in a sample using a liquid chromatograph before they are introduced into the mass spectrometer. The high-resolution mass spectrometer accurately measures the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) then fragments the parent ion and analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification. preprints.orgmdpi.com

In a notable untargeted metabolomics study on differentiated Caco-2 cells, LC-HRMS/MS was employed to analyze the effect of a Fucus vesiculosus extract. This compound was one of several fatty acid amides identified with increased expression in cells exposed to the extract. preprints.orgresearchgate.net The identification was proposed based on the compound's exact mass and a comparison of its MS/MS spectrum with reference databases. researchgate.net

Table 1: LC-HRMS/MS Parameters for Metabolite Profiling This table presents typical parameters used in LC-HRMS/MS analysis for compounds like this compound, compiled from various metabolomics research protocols.

| Parameter | Setting | Purpose |

| LC System | UHPLC/HPLC System | Separates compounds in the mixture. |

| Column | Reversed-phase (e.g., C18) | Retains non-polar compounds like fatty acid amides based on hydrophobicity. mdpi.comprotocols.io |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B) | Elutes compounds from the column by gradually increasing organic solvent concentration. mdpi.comscholaris.ca |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high-resolution and accurate mass measurements. preprints.orgmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amide compounds for MS detection. preprints.orgresearchgate.net |

| MS Scan Type | Data-Dependent Acquisition (DDA) | Triggers MS/MS fragmentation for the most abundant ions detected in a full scan. scholaris.ca |

| Collision Energy | Stepped Normalized Collision Energies (e.g., 20, 35, 50 eV) | Generates a comprehensive fragmentation pattern for structural confirmation. scholaris.ca |

Table 2: Research Findings on this compound using LC-HRMS/MS Data from an untargeted metabolomic study on Caco-2 cells treated with Fucus vesiculosus extract. preprints.orgresearchgate.net

| Compound | Fold Change (FC) | p-value | Identification Confidence |

| This compound | >1 (Increased) | <0.05 | Tentative (Based on exact mass and MS/MS database) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis (if applicable to derivatives)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. silae.it Due to the relatively low volatility of long-chain fatty acid amides like this compound, direct analysis by GC-MS is challenging. However, the technique becomes highly applicable through chemical derivatization, a process that converts the non-volatile amide into a more volatile and thermally stable derivative. sigmaaldrich.com

Common derivatization methods include silylation, which replaces active hydrogen atoms on the amide group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. Once derivatized, the compound is separated on a GC column and subsequently identified by the mass spectrometer based on its characteristic retention time and mass spectrum. orslabs.com The electron ionization (EI) source in most GC-MS systems produces reproducible fragmentation patterns that are valuable for library matching and structural confirmation.

While specific studies detailing the derivatization and GC-MS analysis of this compound are not abundant, the methodology is well-established for the broader class of fatty acids and amides. sigmaaldrich.com It is a standard approach for qualitative and quantitative analysis in various fields. mdpi.com

High-Performance Liquid Chromatography (HPLC) in Comparative Studies

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique widely used for the separation, quantification, and purification of compounds. openaccessjournals.com In comparative studies, HPLC is invaluable for assessing the concentration of a target analyte like this compound across different samples. mdpi.comnih.gov For example, researchers might use HPLC to compare the abundance of this compound in different biological extracts, to monitor its production during a chemical reaction, or to assess its purity in a final product. vulcanchem.comajol.info

A typical analytical setup involves a reversed-phase C18 column and a UV detector, as the amide functional group provides some UV absorbance. ajol.info By running a series of known concentration standards, a calibration curve can be generated, allowing for the precise quantification of this compound in unknown samples. ajol.info

Comparative analyses often use HPLC to:

Compare different species or strains: To determine if this compound is a biomarker for a specific organism. mdpi.com

Evaluate extraction methods: To find the most efficient method for isolating the compound from a matrix.

Monitor reaction progress: To quantify the formation of this compound over time in a synthetic process.

Table 3: Hypothetical Comparative HPLC Analysis of this compound This table illustrates how HPLC data might be presented to compare the concentration of this compound in three different hypothetical sample extracts.

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |

| Standard (10 µg/mL) | 5.42 | 150,000 | 10.0 |

| Extract A | 5.41 | 75,500 | 5.03 |

| Extract B | 5.43 | 22,100 | 1.47 |

| Extract C | 5.42 | 189,000 | 12.6 |

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for determining the precise chemical structure of a molecule. By probing how a molecule interacts with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the complete structure of an organic molecule in solution. tum.de Through various 1D and 2D experiments, NMR can confirm the carbon skeleton, the position and geometry of the double bond, and the nature of the amide group in this compound.

Key NMR experiments for structural confirmation include:

¹H NMR: Identifies the different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Determines the number of unique carbon atoms and provides information about their chemical environment (e.g., alkyl, alkene, carbonyl). organicchemistrydata.org

2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule. tum.de

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. tum.de

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and confirming the position of functional groups like the carbonyl and the double bond. tum.de

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are approximate chemical shift (δ) values based on standard NMR principles for the key functional groups. Actual values can vary based on solvent and other factors.

| Atom(s) | Technique | Predicted Chemical Shift (ppm) | Key Information Provided |

| -CH =CH - | ¹H NMR | 5.5 - 7.0 | Presence and environment of vinyl protons. Coupling constants reveal stereochemistry (E/Z). |

| -NH ₂ | ¹H NMR | 5.0 - 8.0 (broad) | Presence of amide protons. |

| -CH ₂-C=O | ¹H NMR | ~2.2 | Protons alpha to the carbonyl group. |

| Terminal -CH ₃ | ¹H NMR | ~0.9 | Terminal methyl group of the fatty acid chain. |

| -C =O | ¹³C NMR | 165 - 175 | Carbonyl carbon of the amide group. |

| -C =C - | ¹³C NMR | 120 - 140 | Alkene carbons. |

| Alkyl Chain -C H₂- | ¹³C NMR | 10 - 40 | Carbons of the long alkyl chain. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making IR spectroscopy an excellent tool for confirming the presence of the amide and alkene moieties in this compound. utdallas.edu

The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key structural features. While it does not provide detailed structural connectivity, it offers a quick "fingerprint" of the molecule's functional components. utdallas.edu

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound This table lists the expected IR absorption bands for the primary functional groups in this compound.

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Appearance |

| Amide (N-H) | N-H Stretch | 3100 - 3500 | Two bands, medium to strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong, sharp |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong, sharp |

| Amide (N-H) | N-H Bend (Amide II) | 1550 - 1640 | Medium to strong |

| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Weak to medium (may overlap with Amide I) |

| Alkene (=C-H) | =C-H Bend | 675 - 1000 | Medium to strong (position depends on substitution) |

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process in analytical chemistry that provides objective evidence to confirm that the requirements for a specific intended use or application of a method have been fulfilled. eurachem.org In the context of this compound research, this ensures that the chosen analytical method is "fit for purpose," meaning it can reliably and accurately measure the compound in the specified sample matrices. eurachem.org The validation process involves a series of laboratory studies to establish the performance characteristics of the method. chromatographyonline.com

Quality control (QC) works in tandem with method validation to ensure the continued reliability of analytical results over time. iaea.org It is an essential component of a laboratory's quality assurance (QA) program. iaea.org For this compound analysis, QC procedures would involve the routine analysis of control samples with known concentrations to monitor the performance of the analytical system and ensure that it remains in a state of statistical control.

Key parameters are assessed during method validation to demonstrate the method's suitability. These typically include specificity, linearity, range, accuracy, and precision. fda.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org For this compound, this would involve demonstrating that the analytical signal is not affected by other fatty acid amides or structurally related compounds. chromatographyonline.com

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels are typically used to establish linearity. chromatographyonline.com

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.

The following interactive table summarizes these key validation parameters and their typical acceptance criteria in the context of this compound analysis.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate and quantify this compound in the presence of other components. | No interference from other compounds at the retention time of this compound. |

| Linearity | Proportional relationship between signal and concentration. | Coefficient of determination (r²) > 0.99 for the calibration curve. |

| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by the linearity study and the intended application. |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | Repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) < 15%. |

Statistical Approaches for Data Interpretation (e.g., PCA, t-test)

Principal Component Analysis (PCA)

PCA is a multivariate statistical technique used to reduce the dimensionality of a large dataset with many inter-correlated variables, while retaining as much of the original variation as possible. utdallas.eduglobalscientificjournal.com It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). utdallas.edu The first principal component (PC1) accounts for the largest possible variance in the dataset, the second component (PC2) accounts for the second-largest variance and is orthogonal to PC1, and so on. utdallas.edu

In this compound research, PCA can be applied to:

Identify patterns and groupings within samples based on their chemical profiles.

Visualize complex data in a two- or three-dimensional plot to observe trends, clusters, and outliers. youtube.com

Determine which variables (e.g., different fatty acid amides) contribute most to the observed variation between experimental groups.

For instance, in a metabolomics study, PCA could be used to analyze the profiles of various fatty acid amides, including this compound, across different cell treatments or biological conditions. The resulting PCA plot would show how the samples cluster, potentially revealing a separation between control and treated groups, indicating a metabolic shift. sbq.org.br

t-Test

The Student's t-test is an inferential statistical test used to determine if there is a significant difference between the means of two groups. rkmsm.org It is particularly useful for hypothesis testing, such as comparing the concentration of this compound in a control group versus a treated group. rkmsm.orgnumberanalytics.com The test calculates a t-value, which is then used to determine a p-value. A p-value below a predetermined significance level (commonly 0.05) indicates that the observed difference between the two groups is statistically significant and not likely due to random chance. ijies.net

There are different types of t-tests:

Independent Samples t-test: Compares the means of two independent groups. rkmsm.org For example, comparing this compound levels in a group of subjects receiving a treatment versus a placebo group. numberanalytics.com

Paired Sample t-test: Compares the means from the same group at different times, such as before and after a treatment. rkmsm.org

One-Sample t-test: Tests the mean of a single group against a known or hypothesized mean. nih.gov

In a study investigating the effect of an extract on Caco-2 cells, a t-test was used to analyze changes in the intensity of various compounds, including this compound. researchgate.net The results of the t-test, often visualized in a volcano plot, can highlight which compounds are significantly up- or down-regulated in response to the treatment. researchgate.net

The following table provides an example of how a t-test might be applied in this compound research.

| Statistical Test | Application Example | Research Question | Outcome |

| Independent Samples t-test | Comparing the mean concentration of this compound in a control group versus a group treated with a test substance. | Does the test substance significantly alter the levels of this compound? | A p-value < 0.05 would indicate a statistically significant difference. |

| Paired Sample t-test | Measuring this compound levels in the same subjects before and after an intervention. | Does the intervention lead to a significant change in this compound levels within individuals? | A p-value < 0.05 would suggest the intervention has a significant effect. |

Computational and Theoretical Studies of Heptadec 2 Enamide

Molecular Modeling and Simulation of Heptadec-2-enamide

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are particularly useful for large, flexible molecules like this compound, where a multitude of conformations and interactions are possible.

Investigation of Conformational Landscapes

The long alkyl chain of this compound allows it to adopt numerous three-dimensional shapes, or conformations. This conformational flexibility is critical to its physical properties and biological activity. Computational methods can be used to explore this "conformational landscape" to identify the most stable, low-energy structures.

Molecular mechanics (MM) calculations are often the first step in this process. These calculations are rapid and efficient for large systems. By systematically rotating the single bonds within the molecule, a potential energy surface can be generated. Minima on this surface correspond to stable conformers. For this compound, key areas of flexibility include the long saturated tail and the orientation around the C2=C3 double bond and the amide group. While MM provides a broad overview, more accurate energy calculations for the most promising conformers are often performed using quantum mechanical methods. Studies on similar molecules, like cyclopentanol, have successfully used both MM and ab initio calculations to determine the populations of different conformers in solution. rsc.org

| Conformer | Key Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | Fully extended, linear alkyl chain |

| 2 | ~60° (gauche) | +0.9 | A kink in the alkyl chain |

| 3 | ~120° | +3.5 | Higher energy, eclipsed interaction |

Prediction of Binding Interactions with Biological Targets

As a fatty acid amide, this compound is structurally related to endogenous signaling lipids. This suggests it may interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a receptor's active site. oamjms.eu

In a typical docking study, the 3D structure of a target protein (e.g., fatty acid amide hydrolase [FAAH] or a cannabinoid receptor) is obtained from a database like the Protein Data Bank. A 3D model of this compound, in a low-energy conformation, is then computationally "placed" into the binding site of the protein. A scoring function calculates the binding affinity, which predicts the strength of the interaction. This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For instance, docking studies on other fatty acid derivatives have successfully identified crucial binding interactions within enzyme active sites. researchgate.netjppres.com Molecular dynamics (MD) simulations can further refine this by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding and its stability. vulcanchem.com

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and provide a highly detailed description of a molecule's electronic structure. These methods can be used to calculate a wide range of molecular properties with high accuracy. rsdjournal.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is one of the most popular and versatile quantum chemical methods, offering a good balance between accuracy and computational cost. orientjchem.org DFT is widely used to investigate the properties of organic molecules. For this compound, DFT would be applied to:

Geometry Optimization: To find the most stable molecular structure with high precision.

Electronic Properties: To calculate the distribution of electrons, determining the molecule's reactivity. This includes mapping the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. A small HOMO-LUMO gap often indicates higher chemical reactivity. nih.gov

Spectroscopic Properties: DFT can simulate vibrational spectra (like IR and Raman), which can be compared with experimental data to confirm the structure. rsdjournal.orgorientjchem.org

Computational studies on other enamides have used DFT to investigate structural features and reaction mechanisms, demonstrating its reliability for this class of compounds. acs.org

| Property | Typical Calculated Value/Information | Significance |

|---|---|---|

| Optimized Bond Length (C=O) | ~1.23 Å | Structural verification |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | +0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical reactivity and stability |

| Amide I Vibrational Frequency | ~1680 cm⁻¹ | Correlates with IR spectrum for C=O stretch |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Besides DFT, other quantum mechanical methods are available.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. rsc.org They can be highly accurate but are computationally very demanding. For a molecule the size of this compound, high-level ab initio calculations would be prohibitively expensive for routine tasks like geometry optimization but could be used to benchmark the results of more approximate methods for a smaller, model version of the molecule.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are based on the same formal framework as ab initio HF theory but make several approximations and use parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods. While less accurate, they can be useful for quickly screening large numbers of conformers or for studying very large molecular systems where higher-level methods are not feasible. semanticscholar.org

Computational Approaches to Reaction Mechanisms Involving Enamides

Understanding how a molecule reacts is a central goal of chemistry. Computational methods, particularly DFT, are extensively used to map out reaction pathways, identify transition states, and calculate activation energies. sciencedaily.com This allows chemists to understand why certain products are formed and to design better catalysts and reaction conditions.

While specific reaction mechanisms for this compound are not documented, extensive computational research has been conducted on the general class of enamides. For example, DFT calculations have been instrumental in elucidating the mechanism of cobalt-catalyzed asymmetric hydrogenation of enamides. acs.orgresearchgate.net These studies compared several possible mechanistic pathways, including a direct Co(0)/Co(II) redox path and a nonredox Co(II) mechanism. researchgate.net The calculations showed that the operative mechanism can depend on the specific enamide substrate and that solvent effects are crucial for stabilizing transition states. researchgate.net Similar computational strategies could be applied to predict the reactivity of the C=C double bond in this compound in various chemical transformations, such as additions, oxidations, or metathesis reactions.

Automated Transition-State Search Algorithms

The study of chemical reactions, such as the synthesis or transformation of enamides, fundamentally involves understanding the transition state (TS)—the highest energy point on a reaction pathway between reactants and products. libretexts.org Locating these transient structures is a significant challenge, which has been addressed by the development of sophisticated automated transition-state search algorithms. acs.org These computational methods are designed to efficiently explore a molecule's potential energy surface to find the saddle points corresponding to transition states. libretexts.orgarxiv.org

Several algorithms have been developed for this purpose, moving beyond manual searches to offer more systematic and exhaustive explorations of reaction paths. acs.org These methods can be broadly categorized into surface-walking and interpolation-based approaches. arxiv.org Surface-walking algorithms navigate the potential energy surface by moving uphill from a reactant or product minimum towards a saddle point. arxiv.org Interpolation-based methods, on the other hand, generate an initial path between known reactants and products and then refine this path to locate the exact transition state. arxiv.org

Recent advancements have combined these algorithms with quantum mechanical calculations, such as Density Functional Theory (DFT), to provide accurate energy and force data. arxiv.orgchemrxiv.org For instance, the Artificial Force Induced Reaction (AFIR) method is an automated reaction path search technique capable of conducting exhaustive searches, including pathways to highly unstable compounds. acs.org This method has been successfully applied in combination with kinetic analysis to study reactions like the hydrogenation of enamides. acs.org Another development is the creation of software packages like TS-tools, which automate the process of finding transition states from a simple textual input of the reaction, greatly accelerating the process. chemrxiv.org

The integration of machine learning with these search algorithms is a burgeoning field. chemrxiv.org Machine learning potentials, trained on high-level quantum mechanics data, can drastically reduce the computational expense of evaluating the potential energy surface, making the study of larger and more complex systems feasible. arxiv.orgchemrxiv.org

Table 1: Comparison of Selected Automated Transition-State Search Algorithms

| Algorithm | Type | Description | Typical Application |

|---|---|---|---|

| P-RFO (Partitioned Rational Function Optimisation) | Surface-Walking | A conventional algorithm that requires a full Hessian (second derivative) calculation to identify the transition mode to follow uphill. chemshell.org | Suitable for the optimization of small molecules due to the computational cost of the Hessian calculation. chemshell.org |

| Dimer Method | Surface-Walking | Avoids the need for a full Hessian calculation by using two connected geometry images (a "dimer") that are rotated to find the lowest frequency mode and ascend towards the transition state. chemshell.org | Recommended for optimizing larger systems with many degrees of freedom where Hessian calculation is impractical. chemshell.org |

| AFIR (Artificial Force Induced Reaction) | Path Search | Induces chemical transformations by applying a virtual force between defined fragments of a molecule, thereby systematically exploring reaction pathways without prior knowledge. acs.org | Exhaustive searches for reaction paths, including those involving unexpected or highly unstable intermediates. acs.org |

| Freezing String Method | Interpolation-Based | An image-based method where a "string" of geometries connecting reactants and products is optimized. It is often used to generate an initial guess for the transition state. acs.orgarxiv.org | Finding reaction pathways and providing initial guess structures for more refined local search algorithms. arxiv.org |

Potential Energy Surface Analysis

A Potential Energy Surface (PES) is a fundamental concept in chemistry that maps the potential energy of a molecular system as a function of its atomic coordinates. libretexts.orgnumberanalytics.com It provides a theoretical landscape that governs molecular structure and reactivity. sydney.edu.au By analyzing the PES, chemists can identify stable molecules and intermediates, which correspond to energy minima (valleys), and transition states, which are represented by first-order saddle points (mountain passes) connecting these minima. libretexts.orglibretexts.org

The construction of a PES typically involves numerous quantum mechanical calculations to determine the energy at various points in the molecule's configuration space. sydney.edu.au Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for this purpose due to their balance of accuracy and computational cost. numberanalytics.com The resulting data points are then connected using interpolation techniques to create a continuous, multi-dimensional surface. sydney.edu.au

For a reaction involving an enamide like this compound, the PES would reveal the energy changes as bonds are broken and formed. For example, in a hydrogenation reaction, the PES would illustrate the pathway from the enamide and hydrogen reactants to the saturated amide product. researchgate.net The lowest energy path on this surface is known as the reaction coordinate. libretexts.org Analysis of the PES provides critical information, including:

Reaction Mechanisms: Identifying the sequence of elementary steps, including any intermediates and transition states. numberanalytics.com

Kinetics: The height of the energy barrier at the transition state (activation energy) is the primary determinant of the reaction rate. libretexts.org

Modern computational approaches aim to automate the exploration of the PES. acs.org By coupling PES analysis with automated transition state search algorithms, it is possible to systematically predict reaction outcomes without prior experimental knowledge. acs.org This integrated approach allows for the discovery of novel reaction pathways and a deeper understanding of the factors controlling chemical selectivity. acs.org

Machine Learning Applications in Enamide Chemistry and Biological Activity Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry, accelerating discovery in areas from reaction optimization to drug development. pku.edu.cnmdpi.com For enamides, ML applications can be broadly divided into understanding their chemical reactivity and predicting their potential biological effects.

In the realm of enamide chemistry, ML models can predict reaction outcomes, such as yield or enantioselectivity. researchgate.net For instance, a chemoinformatic workflow has been developed to accelerate the discovery and optimization of catalysts for reactions like the rhodium-catalyzed enantioselective hydrogenation of N-acyl-enamides. researchgate.net These models are trained on experimental data and use molecular descriptors—numerical representations of a molecule's structural or physicochemical properties—to learn the complex relationships between the catalyst structure and the reaction's stereoselectivity. researchgate.net Similarly, ML algorithms, particularly random forest models, have proven effective in predicting the conversion rates of amide bond synthesis, even when trained on relatively small experimental datasets. pku.edu.cn

The prediction of biological activity is a cornerstone of modern drug discovery, where ML plays a crucial role. uminho.ptqima-lifesciences.com The general process involves creating a quantitative structure-activity relationship (QSAR) model. mdpi.com This involves:

Data Collection: Assembling a dataset of molecules with known biological activity against a specific target (e.g., an enzyme or receptor). nih.gov

Featurization: Calculating a wide range of molecular descriptors for each compound in the dataset. uminho.pt These can range from simple properties like molecular weight to complex quantum chemical descriptors. pku.edu.cnnih.gov

Model Training: Using the descriptors as input features and the biological activity as the output, various ML algorithms are trained to learn the correlation. smums.ac.ir Common algorithms include Random Forest, Gradient Boosting, Support Vector Machines (SVM), and Deep Neural Networks (DNNs). uminho.ptnih.govresearchgate.net

Validation and Prediction: The model's predictive power is rigorously tested on a separate set of compounds not used during training. mdpi.com Once validated, the model can be used to screen virtual libraries containing millions or even billions of compounds, like those in Enamine's REAL Space, to identify novel candidates with high predicted activity. enamine.netenamine.net

While specific ML models for this compound are not publicly documented, this established framework would be the standard approach to predict its potential biological activities and guide further experimental investigation. mdpi.com

Table 2: Machine Learning Models in Biological Activity Prediction

| Model Type | Brief Description | Common Performance Metric | Reference Example (R² value) |

|---|---|---|---|

| Linear Regression | A basic statistical model that assumes a linear relationship between the input features (descriptors) and the output (activity). uminho.pt | R-squared (R²) | 0.58 (for aromatase inhibitors) nih.gov |

| Random Forest (RF) Regression | An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control over-fitting. nih.gov | R-squared (R²) | 0.84 (for aromatase inhibitors) nih.gov |

| Gradient Boosting Regression | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov | R-squared (R²) | 0.77 (for aromatase inhibitors) nih.gov |

| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points or predict continuous values. mdpi.com | R-squared (R²), Accuracy | >0.88 (Accuracy for HIV-1 inhibitors) mdpi.com |

| Deep Neural Networks (DNNs) | A class of machine learning models with multiple layers between the input and output layers, capable of learning highly complex patterns. uminho.ptresearchgate.net | R-squared (R²), Accuracy | Often exhibit better performance than classical ML methods. uminho.pt |

Future Research Directions and Translational Perspectives for Heptadec 2 Enamide

Exploration of Novel Biological Activities and Targets

Future research on Heptadec-2-enamide is increasingly focused on identifying novel biological functions and molecular targets. As a member of the primary fatty acid amide (PFAM) family, its biological roles are thought to be influenced by the length and degree of unsaturation of its acyl group. researchgate.net While the general family of fatty acid amides is known for a variety of physiological functions—including roles in nervous system signaling, sleep induction, and inflammation—the specific activities of this compound are not well-defined. researchgate.net Most fatty acid amides are considered "orphan" ligands, meaning their specific receptors are largely unknown. oatext.com A key future direction is the use of binding-based profiling probes, which are analogues of this compound designed to covalently attach to their binding proteins. oatext.com This technique will be crucial for de-orphanizing the compound by identifying its specific protein partners, thereby clarifying its function, transport, and metabolism. oatext.com The exploration of its interactions with unique intracellular and extracellular receptors is anticipated to uncover new therapeutic potentials, possibly in modulating lipid and glucose metabolism or inflammation. researchgate.net

Development of Advanced Synthetic Routes for Scalable Production